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Compound of Interest

Compound Name: AT-1002

Cat. No.: B3182494 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the oral

delivery of AT-1002 (larazotide acetate) in animal models.

Frequently Asked Questions (FAQs)
Q1: What is AT-1002 and what is its primary mechanism of action?

A1: AT-1002, also known as larazotide acetate, is a synthetic octapeptide that acts as a tight

junction regulator.[1][2] Its primary mechanism of action is to antagonize the zonulin pathway.

[1] Zonulin is a protein that modulates intestinal permeability by reversibly disassembling the

tight junctions between epithelial cells. By inhibiting zonulin, AT-1002 helps to prevent the

breakdown of these junctions, thereby reducing intestinal permeability.[1]

Q2: What is the intended therapeutic application of AT-1002?

A2: AT-1002 has been primarily investigated as an adjunct therapy for celiac disease.[1] In

celiac disease, gluten ingestion leads to the opening of tight junctions, allowing harmful

antigens to cross the intestinal barrier and trigger an inflammatory response. By helping to

keep these junctions closed, AT-1002 aims to reduce the inflammatory cascade initiated by

gluten.

Q3: How is AT-1002 typically formulated for oral delivery in preclinical and clinical studies?
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A3: Due to its peptide nature and susceptibility to degradation in the acidic environment of the

stomach, AT-1002 is formulated for delayed release. A common approach is an enteric-coated

tablet designed to bypass the stomach and release the active substance in the more neutral pH

of the small intestine, specifically the jejunum and ileum.

Q4: What is the proposed signaling pathway for AT-1002's action?

A4: AT-1002 is thought to competitively inhibit the binding of zonulin to its receptor on the

surface of intestinal epithelial cells. This prevents the subsequent signaling cascade that leads

to the disassembly of tight junction proteins (e.g., ZO-1 and occludin) and the reorganization of

the actin cytoskeleton, which ultimately results in increased paracellular permeability.
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Caption: Proposed mechanism of action of AT-1002.

Troubleshooting Guide
Q5: We are observing high variability in the therapeutic response between animals in our study.

What could be the cause?
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A5: High variability is a common challenge in oral drug delivery studies with animal models.

Several factors related to the delivery of AT-1002 could be contributing:

Inconsistent Gastric Emptying: The time it takes for the enteric-coated tablet to pass from the

stomach to the small intestine can vary significantly between animals. This will affect the

timing and location of drug release.

Differences in Intestinal pH: The pH of the small intestine can differ between animals, which

can affect the dissolution rate of the enteric coating and, consequently, the release of AT-
1002.

Variable Intestinal Motility: Differences in the speed at which contents move through the

intestines can lead to variations in the time the drug is present at its target site.

Coprophagy: In rodents, consumption of feces can introduce variability in gut microbiome

and physiology, potentially affecting drug metabolism and absorption.

Troubleshooting Steps:

Standardize Fasting Times: Ensure a consistent fasting period (e.g., 4-6 hours for rodents)

before dosing to normalize gastric emptying as much as possible.

Acclimatize Animals to Gavage: If using oral gavage, ensure all animals are well-

acclimatized to the procedure to minimize stress-induced changes in gastrointestinal

physiology.

Consider the Formulation: Ensure the enteric-coated tablets are of a consistent size and

quality. Variability in the coating thickness can lead to inconsistent release profiles.

Monitor Animal Behavior: Observe animals for signs of stress or illness that could affect their

gastrointestinal function.

Use a Sufficient Number of Animals: A larger sample size can help to account for inter-

individual variability and increase the statistical power of your study.

Q6: We are not seeing the expected therapeutic effect of AT-1002 in our animal model. What

are the potential delivery-related issues?
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A6: A lack of efficacy could be due to a failure in the delivery of an adequate concentration of

AT-1002 to its target site in the small intestine. Potential issues include:

Premature Drug Release: The enteric coating may be failing, leading to the release of AT-
1002 in the stomach where it can be degraded by the acidic environment and pepsin.

Incomplete Drug Release: The formulation may not be releasing the full dose of AT-1002 in

the small intestine.

Rapid Degradation in the Intestine: Even with a successful enteric coating, AT-1002 is a

peptide and can be susceptible to degradation by proteases in the small intestine.

Poor Solubility of the Formulation: The formulation may not be dissolving properly at the pH

of the small intestine, leading to poor drug release.

Troubleshooting Steps:

Verify Formulation Integrity: Before in-vivo studies, perform in-vitro dissolution testing of the

enteric-coated tablets in simulated gastric fluid (pH ~1.2) followed by simulated intestinal

fluid (pH ~6.8) to confirm appropriate release characteristics.

Assess Intestinal Drug Concentration: If feasible, measure the concentration of AT-1002
directly in the intestinal fluid of a subset of animals at various time points after administration.

This can confirm if the drug is being released at the target site. (See Experimental Protocol

2).

Evaluate Intestinal Permeability: To confirm that the lack of efficacy is not due to a model-

specific issue, you can assess the effect of AT-1002 on intestinal permeability using a marker

like FITC-dextran. (See Experimental Protocol 1).
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Caption: Workflow for troubleshooting AT-1002 delivery issues.
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Data Presentation
Table 1: Example Composition of an Enteric-Coated AT-1002 Tablet

Component Function Percentage by Weight (%)

Core Tablet

AT-1002 (Larazotide)
Active Pharmaceutical

Ingredient
1.0

Sodium

Carboxymethylcellulose
Filler/Binder 48.5

Magnesium Stearate Lubricant 0.5

Enteric Coating Solution

Eudragit L100
Enteric Polymer (dissolves at

pH > 6.0)
6.0

Triethyl Citrate Plasticizer 0.6

Ethanol Solvent 93.4

Table 2: Pharmacokinetic Parameters of AT-1002 in Porcine Intestinal Fluid after a Single 1 mg

Oral Dose of a Delayed-Release Formulation

Intestinal Location Tmax (hours) Cmax (µM) AUC (µM*hr)

Distal Duodenum 1 0.32 - 1.76 Not Reported

Proximal Jejunum 1 0.32 - 1.76 Not Reported

Experimental Protocols
Protocol 1: Assessment of Intestinal Permeability using FITC-Dextran

Objective: To assess the in-vivo effect of AT-1002 on intestinal permeability.

Materials:
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AT-1002 formulation

Vehicle control

FITC-dextran (4 kDa)

Anesthesia

Blood collection supplies (e.g., heparinized capillary tubes)

Spectrofluorometer

Procedure:

Fast animals for 4-6 hours.

Administer AT-1002 or vehicle control orally at the desired dose and time point before the

permeability assessment.

At the appropriate time after AT-1002 administration, orally gavage animals with FITC-

dextran solution (e.g., 600 mg/kg).

Collect blood samples at various time points (e.g., 1, 2, 4 hours) post-FITC-dextran

administration.

Centrifuge blood samples to separate plasma.

Measure the fluorescence of the plasma samples using a spectrofluorometer (excitation

~490 nm, emission ~520 nm).

Create a standard curve with known concentrations of FITC-dextran in plasma to quantify

the amount of absorbed FITC-dextran.

Compare the plasma concentrations of FITC-dextran between the AT-1002 treated and

control groups. An increase in plasma FITC-dextran in the AT-1002 group would indicate

increased intestinal permeability.

Protocol 2: Quantification of AT-1002 in Intestinal Fluid
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Objective: To determine the concentration of AT-1002 at its target site in the small intestine.

Materials:

AT-1002 formulation

Anesthesia

Surgical instruments for intestinal cannulation (if applicable) or materials for intestinal tissue

collection

Buffer for sample processing

LC-MS/MS system for analysis

Procedure:

Administer the AT-1002 formulation to fasted animals.

At predetermined time points, euthanize the animals and collect sections of the small

intestine (duodenum, jejunum, ileum).

Alternatively, for larger animal models like pigs, intestinal fluid can be collected over time

using surgically implanted ultrafiltration probes.

For tissue samples, homogenize the intestinal segments in a suitable buffer.

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

Process the supernatant (e.g., protein precipitation, solid-phase extraction) to extract AT-
1002.

Analyze the extracted samples using a validated LC-MS/MS method to quantify the

concentration of AT-1002.

The concentration of AT-1002 in the intestinal fluid or tissue can then be plotted over time to

assess the release profile of the formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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